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Cat. No.: B034006 Get Quote

Introduction

BMY 14802, also known as BMS-181100, is a novel psychotropic agent that has been the

subject of extensive preclinical investigation for its potential antipsychotic properties. Unlike

traditional neuroleptics that primarily target dopamine D2 receptors, BMY 14802 exhibits a

unique pharmacological profile, acting as a potent sigma (σ) receptor antagonist and a

serotonin 5-HT1A receptor agonist.[1][2] This distinct mechanism of action suggested the

potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects commonly

associated with typical antipsychotics.[3][4] This technical guide provides a comprehensive

overview of the preclinical studies of BMY 14802, detailing its pharmacological characteristics,

key in vivo and in vitro experimental findings, and the proposed signaling pathways underlying

its effects.

Data Presentation: Pharmacological Profile
The pharmacological profile of BMY 14802 has been characterized through a series of in vitro

binding and functional assays. The data consistently demonstrate a high affinity for sigma

receptors and a moderate affinity for 5-HT1A receptors, with notably low affinity for dopamine

D2 receptors.

Receptor Binding Affinities
The binding affinities of BMY 14802 for various neurotransmitter receptors are summarized in

the table below. The data are presented as pIC50 (the negative logarithm of the half maximal
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inhibitory concentration) and IC50 (the half maximal inhibitory concentration) or pKi (the

negative logarithm of the inhibition constant) and Ki (the inhibition constant) values, which are

inversely related to binding affinity.

Recepto
r

pIC50
IC50
(nM)

pKi Ki (nM) Species
Radiolig
and

Referen
ce

Sigma 7.3 - - - Mouse - [5]

5-HT1A 6.7 - - - Mouse - [5]

Dopamin

e D2
< 5 >10,000 - - Rat

[3H]spipe

rone
[4]

Dopamin

e D2
- - 5.48 3346 Human

[3H]spipe

rone
[3]

Dopamin

e D2
5.61 2431 - - Mouse - [3]

In Vivo Efficacy
The in vivo effects of BMY 14802 have been assessed in various animal models to determine

its functional activity at its target receptors. The following table summarizes key efficacy data.

Assay Effect
ED50 /
Effective Dose

Species Reference

Inhibition of

Dorsal Raphe

Neuron Firing

Inhibition of

serotonergic

neuron firing

ED50 = 0.19

mg/kg (i.v.)
Rat [6]

20 mg/kg

(intragastric)
Rat [6]

Increase in

Locus Coeruleus

Neuron Firing

Mild increase in

noradrenergic

neuron firing

ED25 = 0.36

mg/kg (i.v.)
Rat [6]
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Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of BMY 14802 for various neurotransmitter

receptors.

General Methodology:

Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors) is homogenized in a

cold buffer and centrifuged to isolate the cell membranes containing the receptors of interest.

Incubation: The membrane preparation is incubated with a specific radioligand (e.g.,

[3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound

(BMY 14802).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity trapped on the filters, representing the amount of bound

radioligand, is measured using liquid scintillation counting.

Data Analysis: The concentration of BMY 14802 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.[7][8][9][10][11]

Conditioned Avoidance Response (CAR)
Objective: To assess the potential antipsychotic activity of BMY 14802.

Methodology:

Apparatus: A shuttle box with two compartments separated by a door, with a grid floor

capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone,

is presented, followed by an unconditioned stimulus (US), the foot shock.

Procedure: Rats are trained to avoid the foot shock by moving to the other compartment of

the shuttle box upon presentation of the CS. An avoidance response is recorded if the animal
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moves to the safe compartment during the CS presentation, before the onset of the US. An

escape response is recorded if the animal moves after the US has started.

Drug Administration: BMY 14802 is administered at various doses prior to the test session.

Data Analysis: The number of avoidance and escape responses, as well as the latency to

respond, are recorded. A selective decrease in avoidance responding without affecting

escape responding is indicative of antipsychotic-like activity.[12]

Latent Inhibition (LI)
Objective: To further evaluate the antipsychotic potential of BMY 14802 in a model of

attentional dysfunction relevant to schizophrenia.

Methodology:

Apparatus: A conditioned emotional response (CER) setup where rats are trained to lick a

water spout.

Procedure: The experiment consists of three stages:

Pre-exposure: One group of rats is repeatedly exposed to a neutral stimulus (e.g., a tone)

without any consequence. Another group does not receive this pre-exposure.

Conditioning: Both groups of rats undergo classical conditioning where the pre-exposed

stimulus (the tone) is paired with a mild foot shock.

Test: The degree of conditioning is assessed by measuring the suppression of licking

behavior in the presence of the tone. Latent inhibition is observed when the pre-exposed

group shows less suppression of licking (i.e., they have learned the association more

slowly) compared to the non-pre-exposed group.

Drug Administration: BMY 14802 is administered before the pre-exposure and/or

conditioning phases.

Data Analysis: The suppression ratio is calculated to quantify the degree of conditioned fear.

Antipsychotic drugs are expected to potentiate latent inhibition.[13][14]
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In Vivo Electrophysiology
Objective: To investigate the effects of BMY 14802 on the firing activity of midbrain dopamine

neurons.

Methodology:

Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically

lowered into the substantia nigra (A9) or the ventral tegmental area (A10), the locations of

dopamine neuron cell bodies.

Recording: Extracellular single-unit recordings are used to measure the spontaneous firing

rate of individual dopamine neurons.

Drug Administration: BMY 14802 is administered intravenously.

Data Analysis: Changes in the firing rate and pattern of dopamine neurons in response to the

drug are analyzed.[15][16][17]

Mandatory Visualization: Signaling Pathways and
Experimental Workflows
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Caption: Proposed mechanism of action of BMY 14802.
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Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.
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Subject Groups
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Caption: Experimental workflow for the Latent Inhibition (LI) test.

Conclusion
The preclinical data for BMY 14802 strongly indicate a novel mechanism of action for a

potential antipsychotic agent, characterized by its potent sigma receptor antagonism and 5-

HT1A receptor agonism, with a notable lack of affinity for dopamine D2 receptors.[1][3][5] In

vivo studies have demonstrated its efficacy in animal models predictive of antipsychotic activity,

such as the conditioned avoidance response and latent inhibition paradigms.[12][13]
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Furthermore, electrophysiological studies have shown that BMY 14802 modulates the activity

of midbrain dopamine neurons through an indirect mechanism, consistent with its atypical

receptor binding profile.[4][15][16] While clinical trials in patients with schizophrenia did not

show significant improvement in psychiatric symptoms, the preclinical profile of BMY 14802
highlights the potential for developing novel antipsychotics with improved side-effect profiles by

targeting non-dopaminergic systems.[1] Further research into the complex interplay between

the sigma and serotonergic systems may yet yield new therapeutic strategies for psychotic

disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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